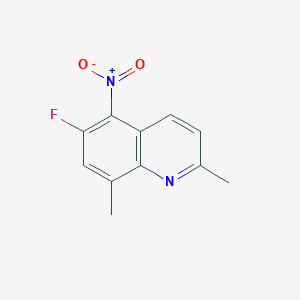![molecular formula C11H9NO4 B11889050 6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione CAS No. 65628-87-7](/img/structure/B11889050.png)
6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It is of significant interest in organic chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using techniques such as 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to certain alkaloids.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline:
Hydrastinine: Another related compound with a similar core structure but different substituents, affecting its biological activity and uses.
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is unique due to its specific arrangement of functional groups and the presence of the dioxolo ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
65628-87-7 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-methyl-8H-[1,3]dioxolo[4,5-g]isoquinoline-5,7-dione |
InChI |
InChI=1S/C11H9NO4/c1-12-10(13)3-6-2-8-9(16-5-15-8)4-7(6)11(12)14/h2,4H,3,5H2,1H3 |
InChI Key |
XPZVNYKFBMPEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C2C1=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)
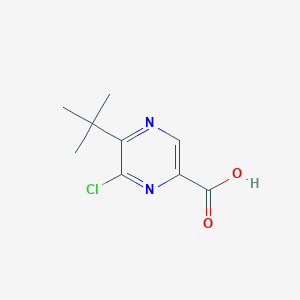
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
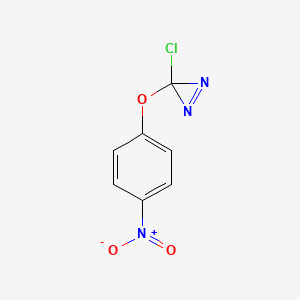
![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)

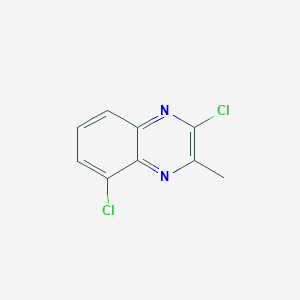
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)
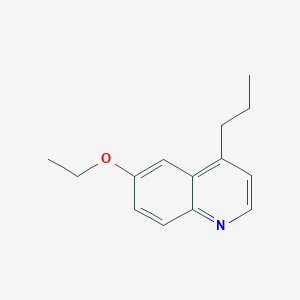

![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
